molecular formula C19H17N3O6S2 B2831056 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 921837-45-8

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2831056
CAS No.: 921837-45-8
M. Wt: 447.48
InChI Key: FOYOIIPMEJUHEW-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine scaffold linked to a sulfonamide group substituted with a 4-(6-methanesulfonylpyridazin-3-yl)phenyl moiety.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-29(23,24)19-9-7-16(20-21-19)13-2-4-14(5-3-13)22-30(25,26)15-6-8-17-18(12-15)28-11-10-27-17/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYOIIPMEJUHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, sulfonation, and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO2CH3) group on the pyridazine ring participates in nucleophilic displacement reactions under basic conditions. For example:

Reaction Conditions Reagents Product Reference
Methanesulfonyl → AmineK2CO3 in DMF, 80–100°CPrimary aminesPyridazine-3-ylamine derivatives
Methanesulfonyl → HydroxylAqueous NaOH, refluxH2O/OH⁻Pyridazine-3-ol analogs

Key Findings :

  • The methanesulfonyl group’s electron-withdrawing nature enhances pyridazine ring electrophilicity, facilitating substitution with amines or hydroxide.

  • Reactions are monitored via TLC and confirmed by IR spectroscopy (disappearance of S=O stretching at ~1350 cm⁻¹) and NMR (shift in pyridazine proton signals).

Reduction of the Sulfonamide Group

The sulfonamide (-SO2NH-) moiety undergoes selective reduction under catalytic hydrogenation:

Reaction Conditions Catalyst Product Reference
Sulfonamide → AmineH2 (1 atm), EtOH, 25°CPd/C (10%)Benzodioxane-aniline derivative

Mechanistic Insight :

  • Hydrogenolysis cleaves the S–N bond, yielding a free amine and sulfurous byproducts. This reaction is critical for generating intermediates in drug metabolite studies .

Condensation Reactions via the Sulfonamide NH

The sulfonamide’s NH group acts as a nucleophile in condensation reactions:

Reaction Conditions Electrophile Product Reference
Schiff Base FormationEt3N, CH2Cl2, RTAromatic aldehydesN-Substituted sulfonamide imines
AcylationPyridine, 0°C → RTAcetyl chlorideN-Acetylated sulfonamide

Spectral Confirmation :

  • IR spectra show loss of NH stretching (~3350 cm⁻¹) post-acylation and new C=O peaks (~1680 cm⁻¹).

  • ¹H NMR confirms imine formation via downfield shifts of aromatic protons adjacent to the new bond.

Oxidation of the Benzodioxane Ring

The 1,4-benzodioxane moiety undergoes oxidative ring-opening under strong acidic or oxidative conditions:

Reaction Conditions Reagents Product Reference
Ring OpeningH2SO4 (conc.), 70°CCatechol derivative with sulfonic acid
Oxidation to QuinoneH2O2/FeCl3, CH3CN, 50°COrtho-quinone structure

Structural Impact :

  • Ring opening destroys the benzodioxane’s chirality, generating planar catechol derivatives .

  • Quinone formation introduces redox-active functionality, relevant for electrochemical studies .

Electrophilic Aromatic Substitution (EAS) on the Benzodioxane

The electron-rich benzodioxane ring undergoes nitration and halogenation:

Reaction Conditions Reagents Product Reference
NitrationHNO3/H2SO4, 0°C6-Nitro-1,4-benzodioxine-sulfonamide
BrominationBr2, FeBr3, CHCl3, RT6-Bromo-1,4-benzodioxine-sulfonamide

Regioselectivity :

  • Nitration occurs preferentially at the 6-position due to the sulfonamide group’s meta-directing effect .

  • Bromination yields mono-substituted products under controlled stoichiometry .

Cross-Coupling Reactions at the Pyridazine Ring

The pyridazine core participates in Suzuki-Miyaura and Ullmann couplings:

Reaction Conditions Catalyst Product Reference
Suzuki CouplingPd(PPh3)4, K2CO3, DME, 80°CArylboronic acidsBiaryl-pyridazine derivatives
Ullmann CouplingCuI, L-proline, DMSO, 100°CAryl iodidesN-Arylpyridazine analogs

Applications :

  • These reactions diversify the pyridazine’s substituents for structure-activity relationship (SAR) studies in drug discovery.

Hydrolysis of the Sulfonamide Group

Acid- or base-mediated hydrolysis cleaves the sulfonamide bond:

Reaction Conditions Reagents Product Reference
Acidic HydrolysisHCl (6M), reflux1,4-Benzodioxine-6-sulfonic acid + Aniline
Basic HydrolysisNaOH (10%), EtOH, 70°CSodium sulfonate + Pyridazine-amine

Kinetics :

  • Hydrolysis rates depend on pH: acidic conditions favor sulfonic acid formation, while basic conditions stabilize sulfonate salts .

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, which plays a role in various physiological processes . The compound may also interact with ion channels and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Property Analysis

The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:

Compound Name / Zinc ID Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-(6-Methanesulfonylpyridazin-3-yl)phenyl C₂₀H₁₈N₄O₆S₂ * ~498.51 (calculated) Methanesulfonylpyridazine enhances electron deficiency; sulfonamide group promotes hydrogen bonding.
ZINC95482 4-(2,6-Dimethoxypyrimidin-4-yl)sulfamoylphenyl C₂₂H₂₂N₄O₇S 510.50 Carboxamide instead of sulfonamide; dimethoxypyrimidine provides moderate electron withdrawal. Binding energy: -9.0 kcal/mol.
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-... 3,4-Dimethylphenyl C₂₃H₂₄N₂O₆S₂ 512.57 Bulky hydrophobic substituents; may improve membrane permeability.
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-... 4-Fluorophenyl-piperazinyl + furyl C₂₄H₂₆FN₃O₅S 487.55 Fluorine enhances lipophilicity; piperazine may confer basicity, influencing solubility.
BG14259 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl C₁₇H₁₆F₃NO₅S 403.37 Trifluoromethyl group increases metabolic stability; hydroxyethyl improves solubility.

*Note: Exact molecular formula and weight for the target compound are inferred based on structural similarity.

Binding Affinity and Functional Differences

  • ZINC95482 : Exhibits a binding energy of -9.0 kcal/mol in virtual screening for mutated USP9X-associated targets . The dimethoxypyrimidine group may engage in π-π stacking, but its carboxamide group lacks the hydrogen-bonding capacity of sulfonamides.
  • SKF 525A : A structurally related benzodioxine sulfonamide (propenamide variant) inhibits CYP450 enzymes. The target compound’s methanesulfonylpyridazine group may similarly modulate metabolic pathways but with improved specificity.

Metabolic and Pharmacokinetic Considerations

  • Electron-Withdrawing Groups : The target compound’s methanesulfonylpyridazine likely reduces oxidative metabolism compared to methyl or methoxy substituents in analogs .
  • Solubility : Sulfonamide-containing compounds (e.g., BG14259 ) generally exhibit higher aqueous solubility than carboxamides (ZINC95482 ), favoring oral bioavailability.

Research Findings and Implications

  • Enzyme Modulation : Analogous benzodioxine sulfonamides like SKF 525A are CYP450 inhibitors , implying the target compound could be optimized for isoform-specific activity.
  • SAR Insights : Replacement of carboxamide (ZINC95482) with sulfonamide improves hydrogen-bonding capacity, while methanesulfonylpyridazine offers steric and electronic advantages over dimethylphenyl groups .

Biological Activity

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a benzodioxine core and a pyridazinyl moiety, has been investigated for various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H19N3O3S\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

The molecular weight is approximately 389.45 g/mol. The compound's unique features contribute to its biological activity and interaction with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic processes. For instance, the sulfonamide group is known to interact with carbonic anhydrase, potentially leading to anti-inflammatory effects .

Biological Activities

Recent investigations have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in specific phases.
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory mediators suggests its potential in treating conditions characterized by excessive inflammation. In animal models, it has demonstrated reduced levels of pro-inflammatory cytokines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Zebrafish Model : A study utilizing zebrafish embryos demonstrated low toxicity levels while revealing significant antimicrobial properties against common pathogens. The effective concentration (EC50) was noted at 20.58 mg/L, classifying it as a low-toxicity compound .
  • Cell Line Studies : In vitro assays using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, it was more effective against breast cancer cells compared to melanoma cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive/negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
Toxicity (Zebrafish)EC50 = 20.58 mg/L (low toxicity)

Q & A

Q. Critical Parameters :

  • Solvent selection (polar aprotic solvents enhance reactivity).
  • pH control during sulfonamide formation to avoid side reactions.
  • Reaction time (2–3 hours for sulfonylation; 12–24 hours for coupling reactions) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., benzodioxine methylene groups at δ ~4.2 ppm; pyridazine aromatic protons at δ ~8.5 ppm) .
    • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and benzodioxine ether C-O-C (~1250 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
    • Melting Point Analysis : Determines crystalline consistency (expected range: 180–200°C) .

Advanced: How can computational modeling predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX or tyrosine kinases).
    • Protocol :

Prepare the compound’s 3D structure (e.g., using ChemDraw3D).

Retrieve target protein structures from PDB (e.g., 3IAI for carbonic anhydrase).

Run docking simulations with flexible ligand settings and scoring functions .

  • Validation : Compare docking scores with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
  • SAR Studies : Modify substituents (e.g., methanesulfonyl vs. methyl groups) to assess activity changes in vitro .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Parameter Screening :

    • Temperature : Increase from room temperature to 60°C during coupling reactions to accelerate kinetics (monitor via TLC) .
    • Catalyst Loading : Optimize Pd(PPh₃)₄ concentrations (0.5–2 mol%) to balance cost and efficiency .
  • Solvent Effects :

    • Switch from DMF to toluene for Pd-mediated couplings to reduce side products .
  • Workflow Example :

    StepParameterOptimal ConditionYield Improvement
    SulfonylationpH9.585% → 92%
    CouplingSolventToluene70% → 88%
    Data derived from iterative DoE (Design of Experiments) .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Controlled Solubility Studies :
    • Protocol :

Prepare saturated solutions in buffers (pH 1–10) and organic solvents (DMSO, ethanol).

Measure solubility via UV-Vis spectrophotometry at λ_max (~280 nm for benzodioxine) .

  • Key Variables :
  • pH-dependent solubility due to sulfonamide protonation (pKa ~10).
  • Temperature (25°C vs. 37°C) impacts aqueous solubility .
  • Conflicting Data Analysis :
    • Compare methodologies (e.g., shake-flask vs. HPLC) and adjust for ionic strength .

Advanced: What strategies mitigate instability of the pyridazine moiety during storage?

Methodological Answer:

  • Stability Testing :
    • Conditions : Store at 4°C (dry), -20°C (solution in DMSO), and room temperature.
    • Monitoring : Use HPLC to track degradation (e.g., hydrolysis to pyridazinone) over 6 months .
  • Stabilizers :
    • Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO solutions.
    • Use amber vials to prevent photodegradation .

Advanced: How to design SAR studies for enhancing target selectivity?

Methodological Answer:

  • Structural Modifications :
    • Pyridazine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
    • Sulfonamide Linker : Replace methanesulfonyl with cyclopropylsulfonyl to reduce off-target interactions .
  • In Vitro Testing :
    • Screen against panels of related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to assess selectivity .

Advanced: What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.
    • Key Predictions :
  • Phase I : Oxidative demethylation of the methanesulfonyl group.
  • Phase II : Glucuronidation of the sulfonamide nitrogen .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How to address low reproducibility in biological activity assays?

Methodological Answer:

  • Troubleshooting Checklist :

    IssueSolution
    Variable cell viabilityStandardize cell passage number and serum batch .
    Inconsistent IC₅₀Pre-treat compounds with DMSO <0.1% to avoid solvent toxicity .
    • Data Normalization : Use Z-factor scoring to validate assay robustness .

Advanced: What crystallography methods elucidate the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Protocol :

Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).

Collect data at 100 K using synchrotron radiation.

  • Key Metrics :
  • R-factor <5% for high precision.
  • Hydrogen bonding between sulfonamide and pyridazine observed in lattice .

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